Mercury chloride (HgCl)

Overview

Description

Mercury Chloride (HgCl) is a chemical compound formed by mercury and chlorine. It is also known as Mercuric Chloride or Dichloromercury . It is a highly toxic compound and is corrosive to mucous membranes . It is widely used as a disinfectant, antiseptic, fungicide, and wood preservative .

Synthesis Analysis

Mercuric Chloride is obtained by the action of chlorine on mercury or on mercury(I) chloride . It can also be produced by the addition of hydrochloric acid to a hot, concentrated solution of mercury(I) compounds such as the nitrate . Another method involves heating a mixture of HgSO4 and sodium chloride (NaCl) which gives volatile Mercury(II) chloride, forming small rhombic crystals .

Molecular Structure Analysis

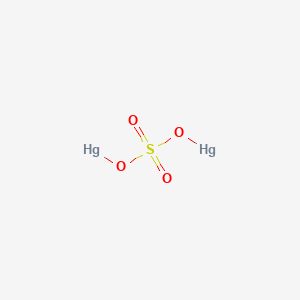

Mercury Chloride is a triatomic molecule where a mercury atom is bonded with two chlorines . The monoisotopic mass and the exact mass of Mercury (II) chloride is 271.908 g/mol . This compound is canonicalized and has one covalently bonded unit only .

Chemical Reactions Analysis

Mercury Chloride reacts with soluble chlorides, including hydrochloric acid, to precipitate white mercury(I) chloride, also known as calomel . Aqueous ammonia reacts with Mercury Chloride to produce metallic mercury (black) and mercury(II) amidochloride (white), a disproportionation reaction .

Physical and Chemical Properties Analysis

Mercury Chloride is a colorless or white solid that is odorless . It has a density of 5.43 g/cm³, a melting point of 276 °C, and a boiling point of 304 °C . It is soluble in water, ethanol, ether, methanol, acetone, ethyl acetate, glycerol, and acetic acid, and slightly soluble in carbon disulfide, benzene, and pyridine .

Scientific Research Applications

Adsorption of Vapor-Phase Mercury Chloride

Mercury chloride (HgCl2), a major mercury derivative from waste incinerators, poses significant environmental and health risks. A study explored the adsorption of vapor-phase HgCl2 using composite sulfur-impregnated activated carbon derived from waste tires. The process involved pyrolysis, activation, sulfurization, and the use of sodium sulfide (Na2S) and elemental sulfur (S0). The sulfur-impregnation significantly enhanced the adsorptive capacity of HgCl2, indicating a potential method for mitigating mercury pollution (Ie et al., 2012).

Mercury Speciation Analyses in Contaminated Soils and Groundwater

Historically, HgCl2 was used for wood impregnation, leading to soil and groundwater contamination. Research on such sites showed that most mercury in soil is matrix-bound HgCl2, and secondary formation to elemental mercury (Hg0) was observed in the aquifer. This suggests the formation and degassing of Hg0 as a significant process in reducing mercury concentrations in groundwater, posing implications for risk assessment and remediation strategies (Bollen, Wenke, & Biester, 2008).

Sequestration of Elemental Mercury from Museum Specimens

Historically, HgCl2 solutions were used as pesticides for herbarium specimens. Research has shown that bacterially derived amorphous nanospheres of elemental selenium can effectively sequester mercury vapor, transforming it into stable HgSe on the nanospheres' surface. This provides a method for mitigating mercury vapor exposure risk in museum environments (Fellowes et al., 2011).

Cytoprotective Effect Against Mercury Chloride

The cytoprotective and chelating effects of Eugenia jambolana Lam. against mercury chloride (HgCl2) were studied, demonstrating the plant's potential in mitigating heavy metal contamination and offering cytoprotective benefits. This highlights the potential use of natural substances in countering the effects of toxic compounds like HgCl2 (Sobral-Souza et al., 2014).

Laser Photolysis/Laser Induced Fluorescence (LP/LIF) Studies

LP/LIF techniques were used to study the gas-phase chlorination of mercury. The research provided insights into the kinetics of mercury chlorination, potentially contributing to our understanding of atmospheric mercury dynamics and pollution control measures (Taylor, Mallipeddi, & Yamada, 2005).

Mechanism of Action

Mercury Chloride is highly toxic and is corrosive to mucous membranes. It was once used as a treatment for syphilis, but is no longer used for medicinal purposes due to mercury toxicity and the availability of superior treatments . It is also known to cause diuresis by reducing the reabsorption of sodium in the ascending loop of Henle, thus causing more water to be delivered to the distal convoluted tubule .

Safety and Hazards

Mercury Chloride is considered hazardous. It is fatal if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and damaging fertility . It may cause respiratory irritation and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Future studies should address the contribution of genetics and low-level mercury exposure to disease, namely gene x environment interactions, taking into consideration the age of exposure as developing animals are exquisitely more sensitive to this metal . Another area of interest is understanding the pathology associated with mercury exposure, the transport mechanisms, cellular distribution, and detoxification of mercury species in the body .

Properties

IUPAC Name |

mercury(1+);chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Hg/h1H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTYPNKXASFOBE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020812 | |

| Record name | Mercury chloride (HgCl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7546-30-7, 51312-24-4 | |

| Record name | Mercury chloride (HgCl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7546-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calo-Gran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051312244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury chloride (HgCl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)